1-[(2-Fluorophenyl)methyl]-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBGWLSYYPGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Fluorophenyl Methyl 1h Pyrazole and Its Analogues
Established Pyrazole (B372694) Ring Formation Strategies
The formation of the pyrazole core is a well-established field in heterocyclic chemistry. The most common methods involve the condensation of a C3 backbone with a hydrazine (B178648) derivative, which provides the N-N component.
Cyclocondensation reactions are the cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This method allows for the synthesis of a wide variety of substituted pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. mdpi.commdpi.com For instance, using an unsymmetrical 1,3-diketone can lead to a mixture of two regioisomeric pyrazoles. mdpi.com
Another significant cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds, such as chalcones, which react with hydrazines to form intermediate pyrazolines. mdpi.comnih.gov These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. mdpi.comnih.gov The reaction of α,β-ethylenic ketones with a leaving group can also directly yield pyrazoles upon elimination. mdpi.com Similarly, acetylenic ketones are classical precursors for pyrazole synthesis through condensation with hydrazines, though this can also result in mixtures of regioisomers. mdpi.comnih.gov
The versatility of these methods is demonstrated by the range of substrates and catalysts that can be employed, as detailed in the table below.
| Precursor Type | Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| 1,3-Dicarbonyl Compound | Hydrazine | Acidic or basic catalysis | Substituted Pyrazole | beilstein-journals.orgnih.gov |
| α,β-Unsaturated Ketone | Hydrazine | Various, e.g., Cu(OTf)₂ | Pyrazoline (intermediate) | nih.gov |
| Acetylenic Ketone | Hydrazine | Ethanol | Regioisomeric Pyrazoles | mdpi.comnih.gov |
| α-Oxoketene O,N-acetals | Hydrazine | Montmorillonite K-10 | 5-Aminopyrazole | mdpi.comnih.gov |
Many synthetic routes to pyrazoles proceed through a non-aromatic pyrazoline intermediate. The final step in these syntheses is an oxidative aromatization to form the stable pyrazole ring. This two-step approach, involving the initial cyclization to a pyrazoline followed by oxidation, is a common and effective strategy. nih.gov For example, the one-pot reaction between chalcones and arylhydrazines, followed by in situ oxidation, yields 1,3,5-triarylpyrazoles in good yields without requiring an additional oxidizing agent. nih.gov
Various reagents and conditions can be employed for the oxidation step. A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via oxidative aromatization of the corresponding pyrazoline using glacial acetic acid under conventional heating. mdpi.com More recently, sustainable methods have been developed, such as an electrochemically enabled approach that uses inexpensive sodium chloride as a redox mediator to convert pyrazolines to pyrazoles. rsc.org This electrochemical method is applicable to a broad scope of substrates and is scalable. rsc.org
The proposed mechanism for acid-catalyzed oxidative aromatization involves the protonation of a nitrogen atom, followed by the loss of hydrogen atoms from the adjacent carbons to form a double bond and ultimately the aromatic pyrazole ring. researchgate.net
| Pyrazoline Substrate | Oxidizing Agent/Method | Key Features | Reference(s) |
| 1,3,5-Triarylpyrazoline | In situ (air) | One-pot synthesis from chalcone | nih.gov |
| 5-(4-Fluorophenyl)-pyrazoline | Glacial Acetic Acid | Two-step synthesis | mdpi.com |
| Various Pyrazolines | Electrochemical (NaCl mediated) | Sustainable, scalable, broad scope | rsc.org |
Functionalization and Derivatization Routes for the 1-[(2-Fluorophenyl)methyl]-1H-pyrazole Core
Once the pyrazole ring is formed, or concurrently with its formation, functionalization can be achieved. For the target molecule, the most critical functionalization is the introduction of the (2-fluorophenyl)methyl group onto a ring nitrogen.
The N-alkylation of the pyrazole ring is a direct method to introduce the desired (2-fluorophenyl)methyl substituent. The pyrazole anion, generated by deprotonation with a base, acts as a nucleophile that can react with an appropriate electrophile, such as 2-fluorobenzyl halide. nih.gov The NH group of pyrazole can be readily alkylated using alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two ring nitrogen atoms, leading to a mixture of isomers. nih.gov However, catalyst-free Michael addition reactions have been developed that achieve excellent regioselectivity (N1/N2 > 99.9:1) for the N1-alkylation of various pyrazoles bearing functional groups like bromo, ester, and nitro. nih.gov A synthetic strategy similar to that used for the antifungal drug clotrimazole has been employed to prepare 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole by reacting pyrazole with 2-chlorotrityl chloride, demonstrating a direct precedent for attaching substituted benzyl-type groups to the pyrazole nitrogen. nih.gov
| Pyrazole Substrate | Alkylating Agent | Conditions | Selectivity | Reference(s) |
| Pyrazole | Alkyl Halides | Base (e.g., K₂CO₃) | Often yields mixtures | pharmaguideline.comresearchgate.net |
| 1H-Pyrazoles | Michael Acceptors | Catalyst-free | High N1-selectivity | nih.gov |
| Pyrazole | 2-Chlorotrityl chloride | Acetonitrile, reflux | N1-alkylation | nih.gov |
The pyrazole ring exhibits distinct reactivity at its carbon positions. The C4 position is electron-rich and thus highly susceptible to electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation. nih.govchemicalbook.comresearchgate.netscribd.com Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them prone to nucleophilic attack. nih.govchemicalbook.comresearchgate.net This differential reactivity allows for the selective introduction of various functional groups onto the pyrazole core. For instance, in the presence of a strong base, deprotonation can occur at the C3 position, potentially leading to ring-opening. pharmaguideline.comchemicalbook.com
| Reaction Type | Reagent(s) | Position of Attack | Product | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole | scribd.com |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid | scribd.com |
| Vilsmeier-Haack | POCl₃ / DMF | C4 | 4-Formylpyrazole | scribd.com |
| Nucleophilic Attack | Strong Nucleophiles | C3 / C5 | Substituted Pyrazole | nih.govresearchgate.net |
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step. beilstein-journals.orgrsc.org These reactions combine three or more starting materials in one pot, avoiding the need to isolate intermediates. A three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Four-component reactions are also well-established for creating pyran-fused pyrazole systems, known as pyrano[2,3-c]pyrazoles. mdpi.com
These MCRs can be catalyzed by various means, including piperidine, ytterbium triflate, or even performed under solvent-free or aqueous conditions, aligning with the principles of green chemistry. beilstein-journals.orgmdpi.comacs.orgencyclopedia.pub For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can produce polyfunctional pyrazoles through a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. organic-chemistry.org This strategy allows for the rapid construction of a diverse library of pyrazole derivatives from simple precursors.
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Three | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Polysubstituted pyrazoles | beilstein-journals.org |
| Three | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water | 1-H-pyrazoles | |
| Four | Aldehydes, hydrazine, β-ketoesters, malononitrile | Piperidine, water | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Three | Aldehydes, 1,3-dicarbonyls, diazo compounds | Metal-free, O₂ oxidant | Polyfunctional pyrazoles | organic-chemistry.org |
Advanced Synthetic Techniques and Reaction Condition Optimization
The efficient construction of functionalized pyrazole scaffolds is crucial for the development of novel compounds. Advanced synthetic methods offer pathways to these molecules with high yields and selectivity. Optimization of reaction conditions, including catalyst systems, reagents, and physical parameters, is key to achieving desired outcomes.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, providing a powerful method for the N-arylation of pyrazoles. These methods offer a direct route to 1-aryl-pyrazole derivatives, which are precursors or analogues of this compound. The versatility of this approach lies in the wide range of compatible coupling partners and the tunability of the catalyst systems.
The development of specialized ligands has been instrumental in advancing the efficiency of these reactions. Bulky biarylphosphine ligands, such as tBuBrettPhos, have demonstrated high efficacy in promoting the C-N coupling of various aryl triflates with pyrazole derivatives. nih.govorganic-chemistry.org These catalyst systems are often tolerant of various functional groups and can be effective even with sterically hindered substrates. organic-chemistry.org The choice of palladium precatalyst, ligand, base, and solvent are all critical parameters that are optimized to maximize yield and purity of the desired N-arylpyrazole product. For instance, an efficient method for the amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a palladium precatalyst based on the tBuBrettPhos ligand under mild reaction conditions. acs.org
Optimization studies have shown that the amounts of catalyst and ligand can often be reduced while maintaining high product yields. organic-chemistry.org The use of 3-trimethylsilylpyrazole has been identified as an excellent substrate, as the resulting 1-aryl-3-trimethylsilylpyrazole can serve as a versatile template for further functionalization at various positions of the pyrazole ring. nih.govorganic-chemistry.org
| Pyrazole Substrate | Aryl Halide/Triflate | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pyrazole | 4-tert-Butylphenyl Triflate | Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 95 | nih.govorganic-chemistry.org |
| 3-Trimethylsilylpyrazole | 2-Methylphenyl Triflate | Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 93 | nih.govorganic-chemistry.org |
| Unprotected Bromopyrazole | Morpholine | P4 (precatalyst) | L4 (tBuBrettPhos) | LHMDS | Not Specified | 80 | Moderate to Excellent | acs.org |
| Pyrazole Amide | Heteroaryl Bromide | Not Specified | Not Specified | Not Specified | Ethanol | Not Specified | High | rawdatalibrary.net |
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. mdpi.com This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. arkat-usa.org The resulting pyrazole-4-carbaldehydes are valuable intermediates that can be further elaborated into a wide array of derivatives.
The regioselectivity of the Vilsmeier-Haack formylation on the pyrazole ring is generally high, with the formyl group being introduced predominantly at the C4-position. researchgate.net The reaction conditions can be optimized to achieve high yields. For example, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles has been successfully achieved by treating the pyrazole with an excess of DMF and POCl₃ at elevated temperatures. arkat-usa.org The reaction is initiated by adding POCl₃ to DMF at 0 °C, followed by the addition of the pyrazole substrate and subsequent heating to around 120 °C. arkat-usa.org
This strategy is not only limited to direct formylation but can also be part of a tandem reaction sequence. For instance, hydrazones can be converted directly into 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes in good yield using the Vilsmeier reagent. semanticscholar.org The reaction involves an initial cyclization of the hydrazone followed by formylation. semanticscholar.org The reaction temperature and duration are critical parameters that are adjusted based on the reactivity of the substrate. rsc.org In some cases, the reaction is initiated at a low temperature and then heated to drive the reaction to completion. semanticscholar.orgrsc.org
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃, DMF | DMF | 120 | 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |
| N'-(1-phenylethylidene)benzohydrazide | POCl₃, DMF | DMF | 60-65 | 4 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | DMF | 0 then 120 | 2 | 5-Chloro-1H-pyrazole-4-carbaldehyde | Good | rsc.org |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃, DMF | Not Specified | Cold then 55 | 6 | (E)-N-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Excellent | rsc.org |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | DMF | -10 then 70 | 24 | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization of 1 2 Fluorophenyl Methyl 1h Pyrazole Derivatives for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
The 1H and 13C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In derivatives of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole, characteristic signals confirm the presence of the pyrazole (B372694) ring, the 2-fluorophenyl group, and the methylene (B1212753) bridge.
In the 1H NMR spectrum of a related compound, 5-(bromomethyl)-3-(2-fluorophenyl)-1-phenyl-1H-pyrazole, the protons on the pyrazole ring appear as distinct signals, while the methylene protons (CH2) typically resonate as a singlet. rsc.org The protons of the fluorophenyl group exhibit complex splitting patterns due to both homo- and heteronuclear (1H-19F) coupling. mdpi.com Similarly, the 13C NMR spectrum shows characteristic chemical shifts for the carbons of the pyrazole and fluorophenyl rings. The fluorine substitution induces significant splitting of the carbon signals (nJC-F), which is invaluable for confirming the position of the fluorine atom on the aromatic ring. mdpi.com For instance, the carbon directly bonded to fluorine (C-F) shows a large one-bond coupling constant (1JC-F) of approximately 249 Hz. mdpi.com
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Fluorophenyl Pyrazole Derivatives in CDCl3. Data presented for illustrative compounds: 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com and 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. mdpi.com
| Assignment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key Couplings (J, Hz) |
| Pyrazole H-4 | 6.84 (s) | 108.92 | - |
| Pyrazole C-3 | - | 151.96 | - |
| Pyrazole C-5 | - | 142.62 | - |
| Fluorophenyl H (ortho to F) | 7.07 (t) | 115.68 (d) | 3JH-H = 8.2, 2JC-F = 21.6 |
| Fluorophenyl H (meta to F) | 7.35 (dd) | 130.67 (d) | 3JH-H = 5.8, 4JH-F = 2.8, 3JC-F = 8.2 |
| Fluorophenyl C-F | - | 162.68 (d) | 1JC-F = 248.9 |
| Fluorophenyl C (ipso, para to F) | - | 126.73 (d) | 4JC-F = 3.3 |
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning complex spectra and confirming molecular connectivity. HSQC correlates directly bonded 1H and 13C atoms, while HMBC reveals correlations between protons and carbons over two or three bonds.
For the derivative 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HSQC spectra definitively link the pyrazole H-4 proton signal at δ 6.83 ppm to the C-4 carbon signal at δ 108.91 ppm. mdpi.com The HMBC spectrum provides further structural proof, showing a key correlation from the H-4 proton to the C-3 and C-5 carbons of the pyrazole ring, confirming the substitution pattern. mdpi.com These techniques are essential for distinguishing between isomers and providing irrefutable structural assignments.
Vibrational and Electronic Spectroscopy Applications
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
FT-IR spectroscopy is used to identify the characteristic vibrational modes of functional groups. For pyrazole derivatives, the spectra are typically characterized by several key absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm-1. mdpi.com The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1600-1450 cm-1 region. mdpi.comconnectjournals.com A strong absorption band corresponding to the C-F stretching vibration is a hallmark of fluorinated compounds, generally found in the 1250-1100 cm-1 range. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for Fluorophenyl Pyrazole Derivatives. Data compiled from representative pyrazole derivatives. mdpi.commdpi.com
| Vibrational Mode | Frequency Range (cm-1) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch (Pyrazole Ring) | 1595 - 1580 | Medium |
| C=C Stretch (Aromatic Rings) | 1515 - 1450 | Medium-Strong |
| C-N Stretch | 1360 - 1290 | Medium-Strong |
| C-F Stretch | 1235 - 1220 | Strong |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-conjugated systems. The pyrazole ring itself is a chromophore that absorbs in the UV region. rsc.org The UV spectrum of the parent 1H-pyrazole in the gas phase shows a maximal absorption cross-section at 203 nm. rsc.org When conjugated with phenyl and fluorophenyl rings, as in this compound derivatives, the absorption maxima (λmax) are expected to shift to longer wavelengths (bathochromic shift) due to the extended π-system. These absorptions are typically attributed to π → π* transitions within the aromatic system. nih.gov For instance, pyrazole azo dyes exhibit intense absorption bands in the 312–359 nm range. nih.gov
Table 3: Electronic Absorption Data for Pyrazole Chromophores.
| Compound/Chromophore | λmax (nm) | Solvent/Phase | Reference |
| 1H-Pyrazole | 203 | Gas Phase | rsc.org |
| Pyrazole Azo Dyes | 312 - 359 | Ethanol | nih.gov |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For fluorophenyl pyrazole derivatives, the molecular ion peak [M+H]+ or [M]+• is typically observed, confirming the molecular weight. mdpi.commdpi.com The fragmentation of the pyrazole ring is well-documented and often involves characteristic losses. Common fragmentation pathways include the expulsion of a nitrogen molecule (N2) or hydrogen cyanide (HCN) from the molecular ion or its primary fragments. researchgate.net The presence of the (2-fluorophenyl)methyl substituent introduces additional fragmentation pathways, such as the formation of the fluorotropylium ion (C7H6F+) or related fragments. The analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
Table 4: Common Fragmentation Pathways in the Mass Spectra of Pyrazole Derivatives. Based on general fragmentation patterns observed for the pyrazole core. researchgate.net
| Process | Lost Neutral Fragment | Resulting Ion |
| Ring Cleavage | HCN | [M - HCN]+• |
| Ring Cleavage | N2 | [M - N2]+• |
| Hydrogen Loss | H• | [M - H]+ |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids at an atomic resolution. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule. This data is foundational for understanding the molecule's steric and electronic properties. Furthermore, SCXRD elucidates the supramolecular assembly, revealing how individual molecules interact and arrange themselves within the crystal lattice. These non-covalent interactions are paramount in dictating the material's bulk properties, including melting point, solubility, and stability.
The solid-state architecture of pyrazole derivatives is governed by a variety of weak intermolecular interactions that guide the self-assembly of molecules into a stable, ordered crystal lattice. Analysis of crystal structures of analogous compounds reveals that hydrogen bonding and π-π stacking are often the dominant forces controlling the molecular packing.
π-π Stacking: Aromatic rings, such as the pyrazole and the fluorophenyl groups, are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of crystal packing in many aromatic heterocyclic compounds. nih.gov The arrangement can involve face-to-face or offset stacking of the rings. In the crystal structure of some pyrazole derivatives, π-π stacking interactions occur between the pyrazole ring of one molecule and the phenyl ring of an adjacent molecule, with centroid-to-centroid distances indicating a significant stabilizing interaction. nih.govresearchgate.net For example, in one reported pyrazole structure, π-π stacking interactions superimpose the pyrazole ring of one molecule with the benzene (B151609) ring of another, with a centroid-to-centroid distance of 3.524 Å. nih.gov These interactions often result in the formation of layered or columnar structures within the crystal. as-proceeding.com
| Interaction Type | Description | Observed in Derivative Type | Typical Distance (Å) |
|---|---|---|---|
| N-H···N | Connects pyrazole moieties, forming chains or discrete motifs like dimers and tetramers. nih.govnih.gov | N-unsubstituted Pyrazoles | ~2.8 - 3.2 |
| C-H···O | Links molecules containing carbonyl or other oxygen-bearing functional groups. nih.gov | Ester/Carbonyl Substituted Pyrazoles | ~3.2 - 3.5 |
| C-H···F | Weak interactions involving the fluorine substituent on the phenyl ring. iucr.org | Fluorophenyl-substituted Pyrazoles | Variable |
| π-π Stacking | Face-to-face or offset stacking between pyrazole and/or phenyl rings. nih.govresearchgate.netas-proceeding.com | Aryl Pyrazole Derivatives | ~3.5 - 3.9 (Centroid-Centroid) |
| C-H···π | Interaction between a C-H bond and the electron cloud of an aromatic ring. iucr.org | Aryl Pyrazole Derivatives | Variable |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The surface is generated based on the electron distribution of a molecule within the crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.
For pyrazole derivatives, Hirshfeld analysis reveals the relative importance of various non-covalent interactions. The most significant contributions to the crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding. nih.gov In halogenated derivatives, contacts involving the halogen atom (e.g., Cl···H/H···Cl or Br···H/H···Br) can also make a substantial contribution. nih.goveurjchem.comresearchgate.net For instance, in a dichlorobenzyl-substituted pyrazole, Cl···H contacts were found to be a major contributor to the Hirshfeld surface area. eurjchem.com The analysis provides a direct way to compare the interaction patterns across a series of related derivatives, highlighting how subtle changes in molecular structure can influence the entire supramolecular assembly.
| Derivative Type | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Halogen···H (%) | Reference |
|---|---|---|---|---|---|
| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole | 60.5 | 20.4 | 10.7 | N/A (N···H: 6.5%) | as-proceeding.com |
| 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole | 42.5 | N/A | 35.0 | 12.0 (Cl···H) | researchgate.net |
| Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | 37.1 | 31.3 | 10.6 | 13.5 (Br···H) | nih.gov |
| Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | Combined interactions include H···H, Cl···H, C···H, O···H, N···H, accounting for 95.8% of contacts. | eurjchem.com |
Theoretical and Computational Investigations on 1 2 Fluorophenyl Methyl 1h Pyrazole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1-[(2-Fluorophenyl)methyl]-1H-pyrazole, DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features. researchgate.netjcsp.org.pknih.gov These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized over the electron-rich pyrazole (B372694) and fluorophenyl rings, while the LUMO is distributed across the entire molecular framework, indicating potential sites for electronic transitions.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | -0.5 to -2.5 | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ~5.0 | Reflects chemical reactivity and kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov
In the case of this compound, the MEP map would reveal a negative potential (red) concentrated around the two nitrogen atoms of the pyrazole ring and the highly electronegative fluorine atom on the phenyl ring. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms of the methyl bridge and the aromatic rings, indicating sites susceptible to nucleophilic attack. nih.gov
| Molecular Region | Potential | Color Code | Predicted Reactivity |
|---|---|---|---|
| Pyrazole Nitrogen Atoms | Negative | Red | Site for electrophilic attack and hydrogen bond acceptance. nih.gov |
| Fluorine Atom | Negative | Red | Region of high electron density, potential for intermolecular interactions. |
| Aromatic and Methyl Hydrogens | Positive | Blue | Sites for nucleophilic attack. |
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis
| Donor Orbital | Acceptor Orbital | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| π (C=C) of Phenyl Ring | π* (C=N) of Pyrazole Ring | π → π | 15-25 |
| LP (N) of Pyrazole | π (C=C) of Phenyl Ring | n → π | 20-40 |
| σ (C-H) | σ (C-C) | σ → σ* | 2-5 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, providing insights that are inaccessible through static computational models.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations are particularly useful for studying its conformational flexibility and the stability of its interactions when bound to a biological target, such as a protein receptor. nih.govnih.gov The simulation tracks the trajectory of the molecule, providing a view of its dynamic behavior in a simulated physiological environment. researchgate.net
Key parameters are analyzed to interpret the simulation results. The Root Mean Square Deviation (RMSD) measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex. nih.gov The Root Mean Square Fluctuation (RMSF) identifies the flexibility of different parts of the molecule or protein. mdpi.com The Radius of Gyration (RoG) assesses the compactness of the system over the simulation period. mdpi.com A stable complex is typically characterized by low and convergent RMSD values. nih.gov
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the conformational changes of the ligand and protein over time. | Low, stable plateau indicates the complex has reached equilibrium. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Highlights flexible regions within the protein or ligand. | Low fluctuations in binding site residues suggest stable interactions. |
| Radius of Gyration (RoG) | Measures the overall compactness of the protein-ligand complex. | A stable RoG value indicates the complex maintains its structural integrity. |
Molecular Docking for Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. ijnrd.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a specific biological target. yyu.edu.trmdpi.com Pyrazole derivatives have been extensively studied as potential inhibitors for a variety of targets, including protein kinases, which are crucial in cancer signaling pathways. nih.govmdpi.commdpi.comnih.gov
A docking study of this compound against a protein kinase, for example, would predict its binding energy (a lower value indicates a more favorable interaction) and identify the specific amino acid residues involved in the interaction. researchgate.netnih.gov Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking between the aromatic rings of the ligand and the protein's active site residues. yyu.edu.tr These predictions are crucial for understanding the compound's mechanism of action and for guiding the design of more potent derivatives. nih.gov
| Parameter | Predicted Value/Residues | Interaction Type |
|---|---|---|
| Binding Energy | -8.0 to -10.5 kcal/mol | Overall binding affinity. yyu.edu.trresearchgate.net |
| Interacting Amino Acid Residues | Alanine (B10760859), Valine, Leucine | Hydrophobic Interactions |
| Glutamic Acid, Aspartic Acid | Hydrogen Bonding with Pyrazole N-H | |
| Phenylalanine, Tyrosine | π-π Stacking with Phenyl/Pyrazole Rings |
Chemical Reactivity and Transformation Mechanisms of 1 2 Fluorophenyl Methyl 1h Pyrazole Analogues
Reactions of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure dictates its characteristic reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns
Due to its aromatic and π-excessive nature, the pyrazole ring readily participates in electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is highly predictable. The C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. The C3 and C5 positions are adjacent to the electronegative nitrogen atoms, which deactivates them towards electrophiles. researchgate.net
Common electrophilic substitution reactions for pyrazole analogues include:
Halogenation: Introduction of bromine or chlorine at the C4 position.
Nitration: Substitution with a nitro group (–NO2) at the C4 position using nitrating agents.
Sulfonation: Addition of a sulfonic acid group (–SO3H) at the C4 position.
The 1-[(2-fluorophenyl)methyl] substituent can exert a minor electronic and steric influence, but the inherent reactivity of the pyrazole core overwhelmingly directs electrophiles to the C4 position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Pyrazoles
| Position | Relative Reactivity | Rationale |
|---|---|---|
| C3 | Low | Deactivated by adjacent pyridine-like nitrogen (N2). |
| C4 | High | Most electron-rich and sterically accessible position. |
Nucleophilic Attack and Ring Transformations
The electron-rich pyrazole ring is inherently resistant to nucleophilic attack. chim.it Nucleophilic aromatic substitution (NAS) is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups (EWGs) on the pyrazole ring to activate it. encyclopedia.pub For instance, N-aryl substituted pyrazoles may require a catalyst like CuI for NAS to proceed. encyclopedia.pub
Under specific conditions, the pyrazole ring can undergo transformations to form other heterocyclic systems. These reactions often involve cycloaddition pathways. For example, pyrazole derivatives can be synthesized from the [3+2] cycloaddition reaction of sydnones with dipolarophiles, which involves a ring transformation of an intermediate. tandfonline.com In other cases, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones, a transformation that appears to be initiated by air oxidation. researchgate.net
Reactivity of Substituent Groups
The functional groups attached to the pyrazole core retain their characteristic reactivity, allowing for a wide range of chemical modifications.
Transformations of Carboxylic Acid and Ester Moieties
Pyrazolecarboxylic acids and their ester derivatives are versatile intermediates. A common route to obtaining a pyrazole-3-carboxylic acid is through the hydrolysis of a corresponding nitrile group by heating with a strong acid like HCl. tandfonline.com Once formed, the carboxylic acid moiety can undergo standard transformations. For example, it can be converted to a pyrazole-3-carboxamide by first reacting with thionyl chloride to form an acyl chloride, followed by treatment with ammonia. tandfonline.com
Table 2: Common Reactions of Carboxylic Acid and Ester Groups on Pyrazole Analogues
| Starting Moiety | Reagents | Product Moiety | Reaction Type |
|---|---|---|---|
| Pyrazole-CN | 70% HCl, 100°C | Pyrazole-COOH | Hydrolysis |
| Pyrazole-COOH | 1. SOCl₂ 2. NH₃ | Pyrazole-CONH₂ | Amidation |
Reactions Involving Amine and Halogen Substituents
Aminopyrazoles are highly reactive compounds due to the electron-donating nature of the amino group, which further activates the pyrazole ring towards electrophiles. chim.it They serve as crucial building blocks for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through cyclocondensation reactions with 1,3-bielectrophilic reagents.
Halogen substituents, typically at the C3, C4, or C5 positions, are valuable handles for further functionalization. While they deactivate the ring towards electrophilic substitution, they are key participants in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. They can also be susceptible to nucleophilic substitution, particularly if the pyrazole ring is activated by other electron-withdrawing groups. encyclopedia.pub
Mechanistic Pathways of Key Synthetic Reactions
The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrazole analogues typically involves two key stages: the formation of the pyrazole ring itself, followed by the introduction of the N1-substituent.
The most fundamental method for constructing the pyrazole ring is the Paal-Knorr synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The mechanism proceeds as follows:
Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
Imine Formation: A molecule of water is eliminated to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group in an intramolecular fashion.
Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the aromatic pyrazole ring.
Once the pyrazole ring is formed, the introduction of the (2-fluorophenyl)methyl group at the N1 position is typically achieved via an N-alkylation reaction . This is a standard nucleophilic substitution (SN2) reaction. The pyrazole, acting as a nucleophile via its deprotonated (anionic) form or the neutral pyridine-like nitrogen, attacks the electrophilic benzylic carbon of a (2-fluorophenyl)methyl halide (e.g., 2-fluorobenzyl bromide). A base is often used to deprotonate the pyrazole's N-H, increasing its nucleophilicity and driving the reaction to completion.
Structure Activity Relationship Sar and Molecular Interaction Studies of 1 2 Fluorophenyl Methyl 1h Pyrazole in Non Clinical Contexts
Impact of Structural Modifications on In Vitro Biological Activity
The biological profile of pyrazole-based compounds is highly dependent on the nature and position of various substituents on both the pyrazole (B372694) and the associated phenyl rings. These modifications can dramatically alter a molecule's physicochemical properties, target affinity, and selectivity.
The introduction of fluorine atoms into a molecular framework can significantly influence its biological properties. chemmethod.com This is due to fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, which can alter the molecule's conformation, metabolic stability, and binding affinity. mdpi.comnih.gov Attaching halogen atoms, including fluorine, to organic scaffolds is a known strategy to improve bioavailability. chemmethod.com
In the context of pyrazole derivatives, fluoro-substitution on the phenyl ring plays a critical role in molecular recognition and interaction with target enzymes. chemmethod.com The C-F bond is more stable than a C-H bond, and this substitution can increase the binding affinity of a ligand to its protein target. nih.gov For example, in a series of pyrazole derivatives designed as kinase inhibitors, the presence of chloro and fluoro atoms on the phenyl rings was found to be optimal for potent activity. nih.gov The position of the fluorine is also crucial; for certain kinase inhibitors, a meta-fluoro substitution on a terminal phenyl ring was found to be more optimal for activity than para or ortho isomers. nih.gov
The 2-fluorophenyl group, as specified in the parent compound 1-[(2-Fluorophenyl)methyl]-1H-pyrazole, can influence binding through several mechanisms. The fluorine atom can participate in dipole-dipole interactions and, more specifically, halogen bonds with the target protein, which are increasingly recognized as important for molecular recognition. chemmethod.com Furthermore, the placement of the fluorine at the ortho position on the benzyl (B1604629) group can induce a non-planar conformation between the phenyl and pyrazole rings, which may be crucial for fitting into specific binding pockets and enhancing selectivity for certain targets. chemmethod.com For instance, ortho-substitution on a chlorobenzyl ring attached to a pyrazole was predicted to enhance selectivity for kinases with deeper active sites, such as CDK2, through steric exclusion. nih.gov
The substituents on the pyrazole ring itself are fundamental in determining the target binding affinity and selectivity of the compound. The pyrazole core is considered a privileged scaffold in medicinal chemistry because it can be readily modified at several positions to optimize pharmacodynamic and pharmacokinetic properties. nih.govnih.gov
In many kinase inhibitors, the pyrazole scaffold occupies the adenine (B156593) region of the ATP binding pocket. researchgate.net The nitrogen atoms of the pyrazole ring are often key hydrogen bond acceptors or donors. For example, in one series of Akt1 inhibitors, the non-methylated nitrogen of the pyrazole ring was shown to accept a hydrogen bond from the backbone NH of an alanine (B10760859) residue (Ala230) in the kinase hinge region. nih.gov Similarly, in an ERK2 inhibitor, the pyrazole ring forms a hydrogen bond with the side chain of Lys114. nih.gov
The nature of the substituents at other positions on the pyrazole ring dictates interactions with different parts of the binding site.
Position 1: In many active compounds, this position is occupied by a substituted phenyl or benzyl group. The nature of this group is critical for potency and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be a key requirement for potent activity. nih.gov
Position 3: For cannabinoid receptor antagonists, a carboxamide group at the C3-position is crucial for activity. nih.gov Modifications here can tune the compound's properties. For instance, replacing a hydroxyl group with a methoxy (B1213986) group at this position on a pyrazole derivative diminished its COX-2 inhibitory activity. nih.gov
Position 4: Substituents at this position often point towards the solvent-exposed region of a binding pocket, making it a suitable location for introducing polar moieties to improve solubility and other pharmacokinetic properties. nih.gov In a series of pyrazole-based CDK inhibitors, modifying the pyrazol-4-yl ring at this position had a significant effect on CDK2 inhibition. researchgate.net
Position 5: A para-substituted phenyl ring at the C5-position was found to be another structural requirement for potent CB1 receptor antagonism. nih.gov
Molecular Mechanisms of Action (In Vitro and In Silico)
Derivatives of the this compound scaffold have been investigated for their activity against a wide range of biological targets, including enzymes and receptors. In vitro assays and in silico modeling have provided insights into their mechanisms of action.
Kinases (EGFR, CDK2): The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site. nih.govnih.gov Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
For instance, a series of pyrazole derivatives showed promising antiproliferative effects against cancer cell lines by inhibiting EGFR autophosphorylation. nih.gov Similarly, pyrazolo[3,4-c]pyridazine derivatives have demonstrated significant EGFR inhibitory activity. In one study, nanoparticles of a pyrazolo-pyridazine derivative showed enhanced inhibitory impact against EGFR compared to the parent compound.
Numerous pyrazole-based compounds have been identified as potent CDK2 inhibitors. researchgate.net Molecular docking studies reveal that these compounds typically occupy the ATP binding site of CDK2. researchgate.net The pyrazole core fits into the adenine region, while various substituents form hydrophobic and hydrogen-bonding interactions with key residues. researchgate.net For example, the selectivity of certain pyrazole-based ERK inhibitors against CDK2 is attributed to a methyl group on the pyrazole ring that sterically clashes with a larger phenylalanine residue (Phe82) in the CDK2 binding site. nih.gov
| Compound Type | Target Kinase | IC50 | Reference |
| Pyrazole Derivative 29 | EGFR | 0.30 µM (MCF-7 cells) | nih.gov |
| Pyrazole Derivative 22 | CDK2 | 24 nM | nih.gov |
| Pyrazole-indole hybrid | CDK2 | - | |
| Diphenyl-1H-pyrazole 9c | CDK2 | 29.31 nM | researchgate.net |
| Pyrazole Derivative 9 | CDK2 | 0.96 µM | |
| Pyrazole Derivative 4 | CDK2 | 3.82 µM |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Cholinesterase inhibitors are crucial for the management of Alzheimer's disease. Pyrazole derivatives have been investigated as potential inhibitors of both AChE and BuChE. In one study, a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which share structural similarities with pyrazoles, were evaluated. Most of the compounds were found to be stronger inhibitors of AChE than BuChE. However, selectivity can be modulated by the substituents; derivatives with 2-chlorobenzylidene or 2-(trifluoromethyl)benzylidene groups were more potent against BuChE. Another chrysin (B1683763) derivative was found to be a selective BuChE inhibitor (IC50 = 0.48 µM) over AChE (IC50 = 7.16 µM). Kinetic studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.
| Compound Class | Target Enzyme | IC50 | Selectivity | Reference |
| Pyridazine-based hybrid 5 | AChE | 0.26 µM | Dual | |
| Pyridazine-based hybrid 5 | BuChE | 0.19 µM | Dual | |
| Chrysin derivative | AChE | 7.16 µM | BuChE selective | |
| Chrysin derivative | BuChE | 0.48 µM | BuChE selective | |
| Pyrazole-5-fluorosulfate K3 | BuChE | 0.79 µM | BuChE selective |
Neurotensin (B549771) Receptors (NTS1, NTS2): Compounds active at neurotensin receptors (NTS) are of interest for their potential analgesic effects. Derivatives of a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole scaffold have been extensively studied for their interaction with NTS1 and NTS2. Starting from a nonselective parent compound, structural modifications led to the discovery of derivatives with high selectivity for the NTS2 receptor. The 4-fluorophenyl-substituted pyrazole core was found to be crucial for overcoming deficits in potency and affinity seen with other scaffolds, ultimately providing compounds with enhanced NTS2 potency and binding affinity. One such derivative, 7b, displayed no binding activity at NTS1 but was a potent partial agonist at NTS2 with a Ki of 153 ± 10 nM.
Estrogen Receptor Alpha (ERα): Some pyrazole derivatives have been investigated for their potential as anti-breast cancer agents via interaction with the human estrogen receptor alpha (ERα). nih.gov A molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed that its binding affinity to ERα was close to that of the native ligand, 4-hydroxytamoxifen (B85900) (4-OHT). nih.gov This suggests that the fluorinated pyrazole scaffold can effectively occupy the ligand-binding pocket of this nuclear receptor.
Cannabinoid Receptor 1 (CB1): The pyrazole scaffold is the basis for well-known CB1 receptor antagonists, such as SR141716A. nih.gov Structure-activity relationship studies have defined the key structural features for high-affinity binding. These include a 1-(2,4-dichlorophenyl) group, a 3-carboxamide moiety, and a 5-(4-substituted-phenyl) ring on the pyrazole core. nih.gov Methoxy and fluorine-substituted analogs built on this template have also shown high affinity for the CB1 receptor, comparable to reference antagonists, making them suitable for further investigation. These compounds act as antagonists and inverse agonists, competing with agonists for binding and reducing basal G-protein signaling.
| Compound | Target Receptor | Activity | Ki / IC50 | Reference |
| Compound 7b | NTS2 | Partial Agonist | 153 ± 10 nM | |
| Compound 7b | NTS1 | No activity | - | |
| 5-(4-fluorophenyl)-...-pyrazole | ERα | Binding Affinity | (Docking study) | nih.gov |
| SR141716A derivative | CB1 | Antagonist | - | nih.gov |
| O-1302 analog | CB1 | Antagonist | High affinity |
The interaction of pyrazole-based compounds with cellular membranes is a critical factor influencing their absorption, distribution, and ability to reach intracellular targets. The lipophilicity of a drug is crucial for its ability to penetrate membranes. chemmethod.com Pyrazole derivatives, particularly those with multiple aryl rings like the this compound scaffold, are generally lipophilic, which can facilitate passage across lipid bilayers.
Pharmacophore Development and Molecular Design Principles
The rational design of novel therapeutic agents based on the this compound scaffold is heavily reliant on understanding its key structural features and their interactions with biological targets. Pharmacophore modeling and the elucidation of molecular design principles are crucial computational strategies that help in identifying the essential steric and electronic requirements for biological activity. These studies provide a blueprint for designing more potent and selective molecules.
Pharmacophore models for pyrazole-based compounds typically highlight a specific spatial arrangement of features necessary for molecular recognition. For the this compound scaffold, these features are primarily derived from its constituent parts: the pyrazole core, the benzyl group at the N1 position, and the fluorine substituent on the phenyl ring.
Key pharmacophoric features identified from studies on related pyrazole derivatives include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are significant hydrogen bond acceptors.
Hydrophobic/Aromatic Features (HY/Aro): The 2-fluorophenyl ring provides a crucial hydrophobic and aromatic region, essential for engaging with non-polar pockets in target proteins. The pyrazole ring itself also contributes to aromatic interactions. nih.gov
Hydrogen Bond Donors (HBD): While the core scaffold lacks a hydrogen bond donor, derivatives are often designed to include HBD moieties to enhance target binding. nih.gov
Ligand-based pharmacophore models have been successfully developed for various classes of pyrazole derivatives, providing insights into their structure-activity relationships (SAR). For example, a five-point pharmacophore model (AADHR_1) was developed for a series of pyrazole derivatives with anti-tubercular activity, highlighting the importance of two hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic group, and an aromatic ring. nih.gov Similarly, a three-feature model for antimicrobial pyrazole-dimedone hybrids identified one hydrogen bond acceptor, one donor, and one hydrophobic/aromatic center as essential for activity. nih.gov
These models inform the principles of molecular design for optimizing the this compound scaffold. Design strategies often focus on modifying specific positions of the pyrazole and phenyl rings to enhance binding affinity and selectivity.
Key Molecular Design Principles:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The ortho-fluoro substitution in this compound is significant. Halogen atoms like fluorine can influence the molecule's pharmacokinetic properties and its ability to form specific interactions, such as halogen bonds or altered hydrogen bonds, with a target. nih.govontosight.ai Studies on related pyrazole analogs have shown that electron-withdrawing groups on the phenyl ring can be important for certain biological activities. nih.gov
Modification of the Pyrazole Core: The pyrazole ring is a versatile scaffold that allows for substitution at various positions (C3, C4, and C5). Introducing different functional groups at these positions can modulate the electronic properties of the ring and introduce new interaction points. For instance, adding bulky substituents or groups capable of forming hydrogen bonds at the C3 and C5 positions has been a common strategy to improve potency and selectivity in various pyrazole-based inhibitors. nih.govresearchgate.net
N1-Substituent Variation: The (2-Fluorophenyl)methyl group at the N1 position plays a crucial role in orienting the molecule within a binding site. The size, flexibility, and electronic nature of this substituent are key design elements. Altering this group, for example by changing the linker length or the aromatic ring system, can significantly impact target engagement.
The insights gained from these pharmacophore models and design principles are instrumental in guiding the synthesis of new derivatives. By focusing on the essential interaction features, researchers can rationally design molecules with improved activity profiles, moving from a lead compound like this compound to optimized clinical candidates. clinicsearchonline.orgscitechjournals.commdpi.com
Interactive Data Tables
Table 1: Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Component | Potential Interaction Role |
| Hydrogen Bond Acceptor (HBA) | Pyrazole Ring Nitrogens | Forms hydrogen bonds with donor groups (e.g., NH, OH) in the target's active site. |
| Aromatic Ring (Aro) | Pyrazole Ring | Participates in π-π stacking or π-cation interactions. |
| Aromatic Ring (Aro) | Phenyl Ring | Engages in π-π stacking with aromatic amino acid residues. |
| Hydrophobic Group (Hyd) | Phenyl Ring | Occupies hydrophobic pockets within the binding site. |
| Halogen Atom Feature | Fluorine on Phenyl Ring | Can modulate electronic properties (pKa) and participate in halogen bonding or specific polar interactions. |
Table 2: Molecular Design Strategies and Predicted Outcomes for Pyrazole Derivatives
| Design Strategy | Modification Example | Predicted Outcome on Activity | Rationale |
| Phenyl Ring Substitution | Add methoxy or hydroxyl groups | Potential increase in activity | Introduction of H-bond donor/acceptor capabilities to engage with polar residues. nih.gov |
| Replace fluorine with chlorine or bromine | Variable effect; may increase lipophilicity | Altering halogen bond potential and steric profile. | |
| Pyrazole C3/C5 Substitution | Introduce small alkyl groups (e.g., methyl) | May enhance hydrophobic interactions | Fills small non-polar pockets in the binding site. nih.gov |
| Add amide or carboxylate groups | Could increase potency and solubility | Provides strong H-bond donor/acceptor sites and improves pharmacokinetic properties. mdpi.com | |
| N1-Benzyl Group Modification | Replace phenyl with other heterocycles (e.g., pyridine) | Potential for new interactions and improved selectivity | Introduces additional H-bond acceptors and alters the electrostatic potential. |
| Modify the methylene (B1212753) linker | Alters flexibility and orientation | Optimizes the positioning of the phenyl ring within the target's binding site. |
Exploration of 1 2 Fluorophenyl Methyl 1h Pyrazole in Advanced Chemical Research Applications
Utilization as Chemical Scaffolds and Building Blocks in Organic Synthesis
The pyrazole (B372694) nucleus is a versatile scaffold in organic synthesis, providing a basis for the creation of a wide array of more complex molecules. nih.govmdpi.com 1-[(2-Fluorophenyl)methyl]-1H-pyrazole serves as a crucial building block for constructing diverse molecular architectures. Its structural framework allows for various chemical modifications, such as electrophilic substitution, which typically occurs at the 4-position of the pyrazole ring. nih.gov
Synthetic chemists utilize this compound in multi-step reaction sequences to produce a range of derivatives. ontosight.ai Common synthetic routes to pyrazole derivatives include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives (Knorr-type reactions) and [3+2] cycloaddition reactions. nih.govsci-hub.se The 2-fluorophenylmethyl substituent on the nitrogen atom of the pyrazole ring influences the reactivity and regioselectivity of these synthetic transformations. This substituent's electronic and steric properties can guide the addition of other functional groups, enabling the tailored synthesis of target molecules with specific three-dimensional arrangements.
The adaptability of the pyrazole core, combined with the specific attributes imparted by the fluorinated substituent, makes this compound a valuable starting material for generating libraries of compounds for screening in drug discovery and other areas of chemical research. researchgate.netnih.gov
Applications in Agrochemical Research as Chemical Precursors
In the field of agrochemical research, pyrazole derivatives are integral to the development of new crop protection agents. globalresearchonline.netmdpi.com this compound acts as a key precursor in the synthesis of novel fungicides and insecticides. nih.govresearchgate.net The pyrazole moiety is a recognized pharmacophore in the design of fungicides, and its incorporation into a molecule can lead to significant biological activity. mdpi.com
For instance, this compound can be used to synthesize more complex molecules that function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides. mdpi.comwikipedia.org The synthesis often involves modifying the pyrazole ring or the fluorophenyl group to optimize the compound's efficacy against specific plant pathogens. mdpi.com Research has shown that variations in the substituents on the pyrazole ring can greatly influence the fungicidal and insecticidal activities of the resulting compounds. mdpi.comresearchgate.net
Table 1: Examples of Agrochemicals Containing a Pyrazole Moiety
| Agrochemical Class | Example Compound Name | Target Pest/Pathogen |
|---|---|---|
| Fungicide | Bixafen | Various fungal diseases |
| Fungicide | Fluxapyroxad | Various fungal diseases |
| Fungicide | Penflufen | Various fungal diseases |
| Insecticide | Chlorantraniliprole | Chewing insects |
| Insecticide | Tetrachlorantraniliprole | Various insect pests |
| Acaricide | Pyflubumide | Mites |
Role as Ligands in Coordination Chemistry and Catalysis
Pyrazole derivatives are excellent chelating agents for transition metals due to the presence of nitrogen atoms with available lone pairs of electrons. researchgate.netpen2print.org this compound can function as a ligand, coordinating with metal ions to form stable complexes. medchemexpress.com The resulting metal complexes have potential applications in catalysis, where they can facilitate a variety of chemical transformations. nih.govchemscene.com
The coordination chemistry of pyrazole-based ligands is a rich and active area of research. pen2print.orgresearchgate.net The specific structure of the ligand, including the steric and electronic properties of the 2-fluorophenylmethyl group, influences the geometry and stability of the metal complex. This, in turn, dictates the catalytic activity of the complex. bohrium.com
Researchers have investigated the use of copper(II) complexes with pyrazole-based ligands for catalytic oxidation reactions. bohrium.comresearchgate.net The catalytic efficiency can be tuned by modifying the ligand structure. Protic pyrazole complexes have also been studied for their catalytic applications in transformations such as transfer hydrogenation. nih.gov The ability of this compound to form catalytically active metal complexes underscores its importance in the development of new and efficient catalytic systems. mdpi.com
Investigations in Materials Science for Functional Compound Development
The unique properties of fluorinated organic compounds are of significant interest in materials science. sci-hub.se this compound serves as a building block for the synthesis of functional materials with tailored properties. chemimpex.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and other physical properties of materials.
Derivatives of this compound are being explored for their potential use in advanced materials such as polymers and coatings. chemimpex.com The pyrazole core and the fluorinated phenyl group can be chemically modified to create monomers that can then be polymerized to form materials with specific optical, electronic, or mechanical properties.
For example, pyrazole-containing polymers may exhibit interesting fluorescent properties, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). globalresearchonline.net The ability to fine-tune the molecular structure of this compound and its derivatives allows for the rational design of new materials with specific functionalities for a wide range of technological applications. mdpi.com
Development of Molecular Probes for Biochemical Investigations
Molecular probes are essential tools for studying biological processes at the molecular level. Pyrazole derivatives have been investigated for their potential as fluorescent probes and for their ability to interact with biological targets. globalresearchonline.net this compound can serve as a scaffold for the design and synthesis of such probes.
By attaching fluorescent groups or other reporter moieties to the pyrazole framework, researchers can create molecules that can be used to visualize and study specific enzymes, receptors, or other biomolecules. chemimpex.com The fluorophenyl group can also play a role in modulating the probe's interaction with its biological target and its pharmacokinetic properties.
The development of pyrazole-based molecular probes is an active area of research, with potential applications in diagnostics, drug discovery, and fundamental biological research. semanticscholar.org The versatility of the this compound structure makes it a valuable starting point for creating sophisticated tools for biochemical investigations.
Future Perspectives and Emerging Research Avenues for 1 2 Fluorophenyl Methyl 1h Pyrazole
Novel Synthetic Methodologies
While classical methods for N-alkylation of pyrazoles are effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-[(2-Fluorophenyl)methyl]-1H-pyrazole and its analogues. The goal is to create pathways that allow for rapid diversification of the core structure to build extensive chemical libraries.
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer a highly efficient route to complex molecules. semanticscholar.org Future work could establish MCRs that build the substituted pyrazole (B372694) ring and append the 2-fluorobenzyl group in a single, streamlined process.
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of these pyrazole derivatives to flow reactors could accelerate the production of analogues for screening.
Green Chemistry Approaches: The use of eco-friendly solvents, biodegradable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) is becoming increasingly important. semanticscholar.orgias.ac.in Research into greener routes, such as using ionic liquids or temperature-controlled protocols that avoid transition-metal catalysts, can reduce the environmental impact of synthesis. nih.gov
Late-Stage Functionalization: Methodologies that allow for the modification of the core this compound structure at a late stage in the synthetic sequence are highly valuable. This enables the rapid generation of diverse analogues from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.
Table 1: Emerging Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Description | Potential Advantage for this compound |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often reducing reaction times from hours to minutes. | Accelerated synthesis of analogues and rapid optimization of reaction conditions. |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product, enhancing atom economy and efficiency. | Rapid construction of diverse pyrazole libraries by varying multiple inputs simultaneously. |
| Temperature-Controlled Divergent Synthesis | Employs temperature as the key variable to selectively control the reaction pathway, leading to different product scaffolds from the same starting materials. nih.gov | Offers a novel way to control functionalization and create structural diversity around the core molecule. |
| Automated Library Synthesis | Uses robotic systems to perform reactions in parallel, enabling the rapid creation of large numbers of distinct compounds. chemistryviews.org | Facilitates the high-throughput synthesis required for building extensive chemical libraries for screening. |
Advanced Computational Approaches
Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and rapid methods to predict molecular properties and guide experimental work. eurasianjournals.com For this compound, advanced computational approaches can accelerate the design-synthesize-test cycle and provide deep insights into its mechanism of action.
Future computational research will likely focus on:
Molecular Docking and Dynamics Simulations: While initial docking studies can predict the binding pose of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a more sophisticated view by exploring the dynamic behavior and conformational flexibility of the ligand-protein complex over time. eurasianjournals.comresearchgate.net These simulations can reveal key interactions and help rationalize binding affinity, guiding the design of more potent derivatives.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comresearchgate.net QM calculations can be used to refine the parameters used in molecular mechanics force fields for more accurate MD simulations and to understand the intrinsic properties of the 2-fluorophenyl group's interaction with target residues.
In Silico ADMET Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for early-stage development. nih.govchemmethod.com Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties, reducing the risk of late-stage failures.
Machine Learning and AI: Emerging machine learning algorithms can be trained on existing chemical and biological data to predict the activity of new compounds, suggest novel structures, and identify complex SAR trends that may not be apparent to human researchers. eurasianjournals.com
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Specific Application | Research Goal |
| Molecular Docking | Predicting the binding mode and affinity of derivatives against known and novel biological targets (e.g., kinases, proteases). chemmethod.com | Identify high-potential compounds for synthesis; understand structure-activity relationships. |
| Molecular Dynamics (MD) | Simulating the dynamic stability and conformational changes of the compound when bound to a biological target. eurasianjournals.com | Assess the stability of key interactions and refine binding hypotheses. |
| Density Functional Theory (DFT) | Calculating electronic properties, orbital energies (HOMO/LUMO), and molecular electrostatic potential. researchgate.netresearchgate.net | Understand the compound's intrinsic reactivity and optimize electronic interactions with the target. |
| ADMET Prediction | In silico evaluation of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov | Prioritize the synthesis of derivatives with favorable pharmacokinetic and safety profiles. |
Discovery of New Molecular Targets for In Vitro Study
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com While initial research may focus on a specific target class, a significant future avenue lies in screening this compound and its derivatives against a broader panel of proteins to uncover novel therapeutic applications.
Potential new target classes for investigation include:
Protein Kinases: The 2-fluorophenyl moiety is a common feature in many approved kinase inhibitors. nih.gov Systematic screening against the human kinome could identify novel inhibitory activities against targets involved in oncology (e.g., EGFR, BRAF, CDKs) or inflammatory diseases (e.g., p38 MAP kinase). mdpi.comnih.gov
Ion Channels: Certain pyrazole-containing compounds have been shown to modulate ion channels. For example, TRAM-34, a related compound, is a potent inhibitor of KCa3.1 calcium-activated potassium channels. nih.gov This suggests that derivatives of this compound could be explored for applications in diseases involving ion channel dysregulation.
Nuclear Receptors: These receptors are key regulators of gene expression and are implicated in metabolic diseases, inflammation, and cancer. The structural features of this compound make it a candidate for interaction with the ligand-binding domains of these receptors.
Enzymes in Infectious Disease: Pyrazole derivatives have shown promise as antimicrobial and antifungal agents. ijpsr.commdpi.com Screening against essential enzymes in bacteria, fungi, or viruses (e.g., proteases, polymerases) could lead to the discovery of new anti-infective agents.
Table 3: Potential Molecular Target Classes for this compound
| Target Class | Examples | Rationale for Investigation |
| Protein Kinases | EGFR, VEGFR-2, CDKs, p38 MAP Kinase mdpi.comnih.gov | Pyrazoles are core components of numerous kinase inhibitors; the 2-fluorophenyl group is also common in this class. |
| Proteases | Cysteine proteases, Thrombin, Factor Xa nih.gov | Pyrazole derivatives have been identified as inhibitors of various proteases involved in coagulation and parasitic diseases. |
| Epigenetic Targets | Histone Deacetylases (HDACs), Bromodomains | The heterocyclic scaffold can be adapted to interact with the zinc-finger domains or acetyl-lysine binding pockets of these targets. |
| Anti-Infective Targets | Succinate (B1194679) Dehydrogenase (SDH), InhA nih.govnih.gov | The pyrazole core is present in compounds with demonstrated activity against bacterial and fungal enzymes. |
Integration with High-Throughput Screening for Chemical Library Development
The convergence of novel synthetic methodologies, computational design, and new target discovery culminates in the development of chemical libraries for high-throughput screening (HTS). ontosight.aieco-vector.com The this compound scaffold is an ideal starting point for the creation of a focused library aimed at discovering new lead compounds.
The integrated workflow for future research would involve:
Library Design: Using computational tools (as described in 8.2), design a virtual library of several thousand derivatives of this compound with diverse substituents on both the pyrazole and phenyl rings, optimized for chemical diversity and favorable ADMET properties.
High-Throughput Virtual Screening (HTVS): Screen the virtual library against structural models of new potential targets (from 8.3) to computationally identify a smaller subset of compounds with a high probability of being active. chemmethod.com
Automated Synthesis: Employ automated or parallel synthesis techniques (as in 8.1) to rapidly synthesize the prioritized subset of compounds. chemistryviews.org
High-Throughput In Vitro Screening (HTS): Screen the synthesized compounds against the panel of biological targets using HTS assays. This allows for the rapid identification of "hits"—compounds that show activity against a specific target.
Hit-to-Lead Optimization: The most promising hits from the HTS campaign would then become the starting point for a more focused medicinal chemistry effort to improve potency, selectivity, and drug-like properties, ultimately leading to the development of new drug candidates.
This integrated approach, leveraging automation, computation, and broad biological screening, represents the most promising future direction for fully exploring the therapeutic potential of the this compound chemical scaffold.
Q & A
Q. Q1. What are optimized synthetic routes for 1-[(2-Fluorophenyl)methyl]-1H-pyrazole, and how do reaction conditions influence yield?
Answer: The synthesis of fluorophenyl-substituted pyrazoles typically involves cyclization reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, 1-(4-Fluorophenyl)-1H-pyrazole was synthesized via a 24-hour reaction of 1-bromo-4-fluorobenzene under reflux conditions, yielding 39% after purification . Key factors affecting yield include:
Q. Table 1: Comparative Reaction Conditions for Pyrazole Derivatives
| Compound | Reaction Time | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-1H-pyrazole | 24 h | CuI/K₂CO₃ | 39 | |
| 1-(2-Fluorophenyl)-6-methyl-pyrazolo[3,4-c]pyrazole | 48 h | NaOAc/CuI | 45 |
Q. Q2. Which spectroscopic techniques are most reliable for characterizing fluorophenyl-pyrazole derivatives?
Answer: Multi-nuclear NMR and IR spectroscopy are critical for structural elucidation:
- ¹H/¹³C NMR : Distinct signals for fluorophenyl protons (e.g., 7.15 ppm for 2H, J = 9.2 Hz) and pyrazole carbons (e.g., 107.7 ppm) confirm substitution patterns .
- ¹⁹F NMR : Fluorine chemical shifts (e.g., -115.8 ppm) differentiate ortho/meta/para isomers .
- IR Spectroscopy : Peaks at 3124 cm⁻¹ (C-H stretch) and 1741 cm⁻¹ (C=N) validate ring formation .
Advanced Research Questions
Q. Q3. How can DFT calculations resolve contradictions in reported biological activities of fluorophenyl-pyrazole derivatives?
Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) often arise from structural variations. Methodological approaches include:
- Computational modeling : DFT studies predict CH acidity and regioselectivity in deprotonative metallation, clarifying reactivity differences between ortho- and para-fluorophenyl isomers .
- Comparative assays : Test derivatives against standardized biological targets (e.g., COX-2 for anti-inflammatory activity) using structure-activity relationship (SAR) models .
- Crystallography : Single-crystal X-ray data (e.g., dihedral angles between pyrazole and fluorophenyl rings) correlate steric effects with activity .
Q. Q4. What strategies address low solubility of this compound in pharmacological assays?
Answer: Poor solubility in aqueous media can be mitigated via:
- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid moieties) as seen in 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid (solubility: 15 mg/mL in DMSO) .
- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. Q5. How do electronic effects of fluorine substitution influence pyrazole reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of fluorine alters reaction pathways:
- Ortho-fluorine : Increases CH acidity at the pyrazole C4 position, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Para-fluorine : Stabilizes intermediates via resonance, improving yields in Ullmann-type reactions .
- Steric effects : Ortho-substitution hinders access to catalytic sites, requiring bulkier ligands (e.g., XPhos) for efficient coupling .
Q. Q6. What analytical workflows validate purity of fluorophenyl-pyrazoles for in vitro studies?
Answer: Rigorous purity validation involves:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 64.3%, H: 4.4%, F: 9.2%) .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., <0.5% weight loss below 150°C) .
Methodological Challenges
Q. Q7. How to troubleshoot conflicting NMR data for fluorophenyl-pyrazole regioisomers?
Answer: Misassignment of signals is common due to fluorine's anisotropic effects. Solutions include:
Q. Q8. What in silico tools predict metabolic stability of fluorophenyl-pyrazoles in drug discovery?
Answer: Computational platforms like Schrödinger’s ADMET Predictor or SwissADME assess:
- Cytochrome P450 interactions : Identify susceptible sites for oxidative metabolism .
- LogP values : Optimize lipophilicity (target LogP: 2–3) to balance membrane permeability and solubility .
- Metabolite prediction : Rule-based systems (e.g., SyGMa) forecast Phase I/II metabolites for toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
